4,6-Diaminopyrimidine
Overview
Description
4,6-Diaminopyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two amino groups at positions 4 and 6 on the pyrimidine ring. Pyrimidines are fundamental components of nucleic acids, and their derivatives have significant biological and pharmacological activities.
Mechanism of Action
Target of Action
4,6-Diaminopyrimidine is a structural analog of pyrimidine, a key component of DNA and RNA. It has been found to target Hematopoietic Progenitor Kinase 1 (HPK1) , a member of the germinal center kinase family of serine/threonine kinases . HPK1 is mainly expressed by hematopoietic cells and plays a crucial role in immune response .
Mode of Action
It is known that pyrimidine analogs like pyrimethamine inhibit the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for dna synthesis and cell multiplication . This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver .
Biochemical Pathways
It is known that pyrimidine analogs like pyrimethamine inhibit the dihydrofolate reductase, thereby blocking the biosynthesis of purines and pyrimidines . This inhibition disrupts DNA synthesis and cell multiplication, leading to the death of the parasite .
Pharmacokinetics
A study on a similar compound, 14-o-[(this compound-2-yl)thioacetyl] mutilin (dptm), showed that after intravenous, intramuscular, and oral administrations, dptm was rapidly absorbed and metabolized in rats . The half-life of DPTM was found to be between 1.70–4.70 hours for different doses .
Result of Action
It is known that pyrimidine analogs like pyrimethamine lead to the failure of nuclear division at the time of schizont formation in erythrocytes and liver, resulting in the death of the parasite .
Biochemical Analysis
Biochemical Properties
4,6-Diaminopyrimidine interacts with various enzymes, proteins, and other biomolecules. It is a part of many dihydrofolate reductase inhibitor drugs . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has shown potent anticancer activity against certain cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to have good stability and weak inhibitory activity on cytochrome P450 (CYP) isoforms . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been observed that this compound is rapidly absorbed and metabolized in rats with the half-life (t1/2) of 1.70–1.86, 3.23–3.49 and 4.38–4.70 for 10, 25 and 75 mg/kg doses, respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is diffused into all the tested tissues, especially into the intestine and lung . It interacts with transporters or binding proteins, affecting its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Diaminopyrimidine can be synthesized through various methods. One common approach involves the cyclization of formamidine hydrochloride. The process includes the following steps:
Cyclization: Formamidine hydrochloride is used as the initial raw material, which undergoes cyclization to form this compound.
Diazotization and Sandmeyer Reaction: The cyclized product can be further processed through diazotization and Sandmeyer reaction to obtain derivatives like 4,6-dichloropyrimidine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diaminopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups at positions 4 and 6 can participate in nucleophilic substitution reactions, forming C-N bonds with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include morpholine and other nucleophiles, with reaction conditions involving the use of solvents like ethanol and catalysts such as palladium acetate.
Oxidation and Reduction: Reagents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted pyrimidines are formed through nucleophilic substitution reactions.
Oxidation and Reduction Products: Different oxidation states and reduced forms of the compound are obtained through respective reactions.
Scientific Research Applications
4,6-Diaminopyrimidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- 2,4-Diaminopyrimidine
- 4,5-Diaminopyrimidine
- 4,6-Dichloropyrimidine
Properties
IUPAC Name |
pyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-4(6)8-2-7-3/h1-2H,(H4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISVBCMQSJUHMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275776 | |
Record name | 4,6-Diaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2434-56-2 | |
Record name | 4,6-Pyrimidinediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Diaminopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-DIAMINOPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-Pyrimidinediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD899M5PW6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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